2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate
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Overview
Description
2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique combination of functional groups, including a methoxyethyl group, dimethyl substitutions, a thiophene-2-carbonyl ester, and an indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis or a similar method.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Attachment of the Thiophene-2-Carbonyl Group: This step involves esterification or acylation reactions, where the thiophene-2-carbonyl chloride reacts with the hydroxyl group on the indole core.
Addition of the Methoxyethyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indole ring or the thiophene moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound’s effects might involve inhibition or activation of these targets, leading to downstream biological responses.
Comparison with Similar Compounds
Similar Compounds
2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate: Unique due to its specific functional groups and substitutions.
Other Indole Derivatives: Compounds like indomethacin, serotonin, and tryptophan share the indole core but differ in their functional groups and biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of a methoxyethyl group, dimethyl substitutions, and a thiophene-2-carbonyl ester, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
2-methoxyethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-12-17(19(22)24-9-8-23-3)14-11-13(6-7-15(14)20(12)2)25-18(21)16-5-4-10-26-16/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIXIIOPSAXEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC=CS3)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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